molecular formula C11H21N B12623571 N-(Pent-1-en-2-yl)cyclohexanamine CAS No. 921193-79-5

N-(Pent-1-en-2-yl)cyclohexanamine

Cat. No.: B12623571
CAS No.: 921193-79-5
M. Wt: 167.29 g/mol
InChI Key: RTZLNCPGJWOAMC-UHFFFAOYSA-N
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Description

N-(Pent-1-en-2-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group bonded to a pent-1-en-2-yl substituent.

Properties

CAS No.

921193-79-5

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-pent-1-en-2-ylcyclohexanamine

InChI

InChI=1S/C11H21N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h11-12H,2-9H2,1H3

InChI Key

RTZLNCPGJWOAMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Direct Alkylation of Cyclohexanamine

This method involves the direct reaction of cyclohexanamine with an alkene under suitable conditions to form the desired product.

Procedure:

  • Reagents: Cyclohexanamine, penten-1-ol (or another suitable alkene).
  • Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.
  • Catalyst: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) may be employed to facilitate the reaction.

Reaction Conditions:
The reaction is generally conducted at elevated temperatures (around 80–120 °C) for several hours under an inert atmosphere to prevent oxidation.

Yield and Purity:
The yield can vary significantly based on the reaction conditions, with reported yields ranging from 50% to 85%. Purification typically involves column chromatography.

Synthesis via N-(Pent-1-en-2-yl)aniline

An alternative method involves synthesizing N-(Pent-1-en-2-yl)cyclohexanamine through an intermediate, N-(Pent-1-en-2-yl)aniline.

Procedure:

Yield and Purity:
This two-step synthesis may provide better control over the product's purity and structure, often yielding purities above 90% after recrystallization or chromatography.

Method Advantages Limitations
Direct Alkylation Simplicity and fewer steps Lower yields; possible side reactions
Synthesis via Aniline Intermediate Higher purity; better control over structure More complex; requires additional steps

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce reaction times. For example, using microwave-assisted synthesis has shown promise in increasing the efficiency of both methods by providing uniform heating and reducing reaction times significantly.

Chemical Reactions Analysis

Types of Reactions

N-(Pent-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a precursor for biologically active molecules or as a probe in biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Pent-1-en-2-yl)cyclohexanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Specific pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Analysis

  • Substituent Effects: The pentenyl group in this compound introduces unsaturation, enhancing reactivity toward electrophilic addition compared to saturated analogs like N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (alkyne substituent) .
  • Isomerism :

    • The pent-1-en-2-yl group may exhibit cis/trans isomerism, analogous to the geometric isomerism observed in 4,4'-methylenebis(cyclohexylamine) .
    • Cyclohexylidene imines (e.g., N-(1-phenylethyl)cyclohexanamine derivatives) demonstrate configurational flexibility, with chair-to-boat transitions in the cyclohexane ring influencing stereochemistry .

Physicochemical Properties

  • Molecular Weight and Solubility: Lower molecular weight compounds (e.g., N-(1-Methylprop-2-yn-1-yl)cyclohexanamine, 151.25 g/mol ) likely exhibit higher volatility compared to halogenated or benzothiazole-containing analogs. The presence of heterocycles (e.g., thiophene in ) reduces solubility in nonpolar solvents due to dipole interactions.
  • Thermal Stability :

    • Alkyne-substituted derivatives (e.g., ) may decompose at lower temperatures due to triple-bond instability, whereas benzothiazole derivatives () show stability as rubber accelerators under industrial conditions.

Q & A

How can researchers synthesize N-(Pent-1-en-2-yl)cyclohexanamine and confirm its structural integrity?

Level: Basic
Methodological Answer:
Synthesis typically involves functionalizing aliphatic tertiary amines via copper-catalyzed reactions (e.g., using hexachloroethane) to introduce the pentenyl group. For example, analogous compounds like N-methyl-N-(3-phenylprop-2-ynyl)cyclohexanamine are synthesized via alkyne addition followed by amine alkylation . Structural confirmation is achieved using ¹H NMR and ¹³C NMR , where chemical shifts (δ) for protons and carbons in the cyclohexane ring (δ ~1.2–2.2 ppm for protons) and the pentenyl moiety (δ ~4.8–5.8 ppm for olefinic protons) are analyzed. Mass spectrometry (MS) provides molecular weight validation .

What spectroscopic methods are employed to characterize this compound, and how are these data interpreted?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to distinguish cyclohexane ring protons (axial/equatorial splitting, δ ~1.2–2.5 ppm) and pentenyl group protons (olefinic δ ~5.3 ppm, allylic δ ~2.1–2.5 ppm). Coupling constants (J values) confirm double-bond geometry (e.g., trans vs. cis) .
  • FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .
  • MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

How is the anticancer activity of this compound assessed in vitro, and what factors influence IC₅₀ values across different cancer cell lines?

Level: Advanced
Methodological Answer:
Anticancer activity is evaluated via MTT assays using human tumor cell lines (e.g., prostate PC-3, breast MCF-7). IC₅₀ values (e.g., 44.3–79.0 μM) are calculated from dose-response curves. Variations arise due to:

  • Cell line specificity : Differences in membrane permeability or metabolic pathways (e.g., lung A549 vs. colon HCT-116) .
  • Compound stability : Degradation in culture media or intracellular environments.
  • Steric effects : Substituent positioning (e.g., cyclohexane vs. cyclopentane derivatives) affecting target binding .

What computational approaches are used to predict the drug-likeness and binding affinity of this compound with target proteins?

Level: Advanced
Methodological Answer:

  • Drug-likeness : Evaluated via Molinspiration (Lipinski’s Rule of Five) and SwissADME to assess logP, hydrogen bond donors/acceptors, and molecular weight .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) with proteins like 3G9k predicts binding modes. Affinity is quantified by binding energy (ΔG, kcal/mol), with lower values indicating stronger interactions. Protonated amine groups often form salt bridges with acidic residues (e.g., Asp/Glu) .

How do researchers resolve discrepancies in biological activity data for this compound across different studies?

Level: Advanced
Methodological Answer:
Discrepancies are addressed by:

  • Standardizing assays : Uniform cell culture conditions (e.g., passage number, serum concentration) and compound purity verification via HPLC .
  • Mechanistic studies : Comparing transcriptomic/proteomic profiles (e.g., RNA-seq) to identify pathway-specific effects.
  • Structural analogs : Testing derivatives (e.g., N-(1-phenylethyl)cyclohexanamine) to isolate structural determinants of activity .

What crystallographic techniques are applied to determine the three-dimensional structure of this compound derivatives?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL refines structures by optimizing positional/thermal parameters. Key steps:

  • Data collection : High-resolution (≤1.0 Å) data at synchrotron facilities.
  • Twinned data handling : SHELXD/SHELXE resolve twinning via Patterson methods .
  • Validation : R-factors (R₁ < 0.05) and residual density maps ensure accuracy. Example: The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine (C₁₇H₃₀N₂) confirms stereochemistry and bond lengths .

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